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Tigemonam (formerly SQ-30,213), an orally active monobactam antibiotic, emerged from the

research laboratories of Bristol-Myers Squibb (formerly Squibb) in the mid-1980s.[1] As a third-

generation monobactam, it represented a significant advancement in the quest for potent,

orally bioavailable agents targeting problematic Gram-negative pathogens. Despite promising

preclinical and in vitro data, its development was ultimately discontinued for reasons that have

not been publicly disclosed. This technical guide provides a comprehensive overview of the

discovery, mechanism of action, and developmental history of Tigemonam, tailored for

researchers, scientists, and drug development professionals.

Discovery and Synthesis
Tigemonam was synthesized as part of a broader effort to improve upon the antibacterial

spectrum and pharmacokinetic properties of earlier monobactams. The core structure, a

monosulfactam, is structurally analogous to aztreonam. The initial preparation of Tigemonam
was reported by C. Yoshida et al. in the Journal of Antibiotics in 1985, with subsequent patents

filed by Slusarchyk and Koster of Squibb in 1986 and 1987.[1] While a detailed, step-by-step

synthesis protocol is beyond the scope of this guide, the key innovation lay in the modification

of the side chain at the 3-position of the azetidinone ring, which enhanced its oral absorption

and stability against many β-lactamases.

Mechanism of Action
Like other β-lactam antibiotics, Tigemonam exerts its bactericidal effect by inhibiting the

synthesis of the bacterial cell wall. Its primary targets are the penicillin-binding proteins (PBPs),
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enzymes crucial for the final steps of peptidoglycan synthesis. By acylating the active site of

these enzymes, Tigemonam effectively blocks the cross-linking of peptidoglycan chains,

leading to a loss of cell wall integrity, cell lysis, and ultimately, bacterial death. A key advantage

of Tigemonam is its high stability to hydrolysis by a wide range of plasmid and chromosomally

mediated β-lactamases, which are a common cause of resistance to many other β-lactam

antibiotics.
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Figure 1: Mechanism of action of Tigemonam.

In Vitro Antibacterial Activity
Tigemonam demonstrated potent in vitro activity against a broad spectrum of aerobic Gram-

negative bacteria, including most members of the Enterobacteriaceae family, Haemophilus

influenzae, and Neisseria gonorrhoeae. Its activity against Pseudomonas aeruginosa,

Acinetobacter spp., and anaerobic bacteria was generally poor. Notably, it retained its potency

against many strains that were resistant to other β-lactams due to the production of β-

lactamases.

Table 1: In Vitro Activity of Tigemonam (MIC90, µg/mL)
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Bacterial Species Tigemonam Comparator Agents

Escherichia coli 0.25
Amoxicillin/Clavulanate
(>32), Cefaclor (16)

Klebsiella pneumoniae 0.25
Amoxicillin/Clavulanate (>32),

Cefaclor (8)

Proteus mirabilis ≤0.12
Amoxicillin/Clavulanate (4),

Cefaclor (4)

Enterobacter spp. 16 -

Citrobacter spp. 4 -

Salmonella spp. 0.25 -

Haemophilus influenzae 0.25
Amoxicillin/Clavulanate (2),

Cefaclor (4)

| Branhamella catarrhalis | 0.25 | - |

Data compiled from multiple sources.

Preclinical In Vivo Efficacy and Pharmacokinetics
Preclinical studies in animal models confirmed the in vivo efficacy of orally administered

Tigemonam. In murine systemic infection models, Tigemonam demonstrated potent activity

against a range of Gram-negative pathogens.

Table 2: In Vivo Efficacy of Tigemonam (ED50, mg/kg) in Murine Systemic Infection Models
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Pathogen Tigemonam (Oral) Cefaclor (Oral) Amoxicillin (Oral)

Escherichia coli SC
8294

1.4 >200 >200

Escherichia coli SC

12199
1.5 160 >200

Klebsiella

pneumoniae SC

12216

0.9 160 >200

Proteus mirabilis SC

9575
0.3 25 10

Serratia marcescens

SC 9782
0.5 >200 >200

Enterobacter cloacae

SC 11078
3.9 >200 >200

| Haemophilus influenzae SC 10556 | 1.8 | 12.5 | 6.3 |

Pharmacokinetic studies in mice and dogs revealed that Tigemonam is well absorbed after

oral administration.[2][3] In dogs, a 25 mg/kg oral dose resulted in serum levels exceeding 30

µg/mL.[3]

Table 3: Pharmacokinetic Parameters of Tigemonam

Species
Dose

(mg/kg)
Route

Cmax
(µg/mL)

Tmax (h) Half-life (h)

Mouse 25 Oral ~15 ~0.5 ~1.5

| Dog | 25 | Oral | >30 | ~1-2 | ~2-3 |

Approximate values compiled from available literature.

Experimental Protocols
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Broth Microdilution for Minimum Inhibitory
Concentration (MIC) Determination
The in vitro activity of Tigemonam was primarily assessed using the broth microdilution

method. The following is a generalized protocol based on standard methodologies of the time.

Preparation of Antibiotic Solutions: A stock solution of Tigemonam is prepared in a suitable

solvent and then serially diluted in Mueller-Hinton broth to achieve a range of concentrations.

Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-

24 hours. Several colonies are then suspended in saline to match the turbidity of a 0.5

McFarland standard (approximately 1-2 x 108 CFU/mL). This suspension is further diluted in

Mueller-Hinton broth to a final concentration of approximately 5 x 105 CFU/mL.

Inoculation: A standardized volume of the bacterial inoculum is added to each well of a

microtiter plate containing the serially diluted antibiotic. Control wells (growth control without

antibiotic and sterility control without bacteria) are included.

Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

Interpretation: The MIC is determined as the lowest concentration of the antibiotic that

completely inhibits visible bacterial growth.
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Figure 2: Workflow for MIC determination.

Murine Systemic Infection Model for In Vivo Efficacy
The in vivo efficacy of Tigemonam was evaluated in a murine systemic infection model. The

following is a generalized protocol.

Infection: Mice are challenged via intraperitoneal injection with a lethal dose of a bacterial

pathogen suspended in a mucin-containing medium to enhance virulence.

Treatment: At specified time points post-infection (e.g., 1 and 4 hours), groups of mice are

treated with varying doses of Tigemonam or comparator antibiotics administered orally. A
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control group receives a placebo.

Observation: The mice are observed for a defined period (e.g., 7 days), and mortality is

recorded.

Data Analysis: The median effective dose (ED50), the dose required to protect 50% of the

infected animals from death, is calculated using statistical methods such as probit analysis.

Clinical Development and Discontinuation
Tigemonam was identified as a candidate for clinical trials for the treatment of infections

caused by susceptible Gram-negative aerobic bacteria. However, despite the promising

preclinical data, the clinical development of Tigemonam was discontinued. The specific

reasons for this decision have not been made public by Bristol-Myers Squibb.

Conclusion
Tigemonam was a promising orally active monobactam with potent activity against a wide

range of Gram-negative pathogens, including many β-lactamase-producing strains. Its

favorable preclinical profile, including good oral absorption in animal models, suggested it could

have been a valuable addition to the therapeutic armamentarium against Gram-negative

infections. The discontinuation of its development underscores the complexities and challenges

inherent in the pharmaceutical pipeline, where promising candidates can be halted for a variety

of undisclosed scientific, strategic, or commercial reasons. The story of Tigemonam remains a

relevant case study for researchers in the field of antibiotic discovery and development.
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To cite this document: BenchChem. [The Rise and Discontinuation of Tigemonam: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663452#discovery-and-development-history-of-
tigemonam]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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